![molecular formula C12H14O3 B2449545 1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone CAS No. 1159693-27-2](/img/structure/B2449545.png)
1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
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Overview
Description
“1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone” is a chemical compound . It is derived from heterocyclic Schiff base ligands and has been used in the synthesis of transition metal (II) complexes .
Synthesis Analysis
The compound is derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .Molecular Structure Analysis
The molecular structure of the compound was elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Chemical Reactions Analysis
The compound has been used in the synthesis of transition metal (II) complexes . The results of pharmacological activities showed that the ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities because of their dependency on electron donating and electron withdrawing groups, respectively .Scientific Research Applications
Synthetic Routes and Availability
Pharmacological Activities
1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone and its derivatives exhibit several biological activities:
- Antimicrobial Activity : Some derivatives show promising antimicrobial potential .
- Anti-Tubercular Activity : A specific derivative was evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Drug Development
- Commercial drugs with imidazole rings include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) among others .
Future Prospects
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzodioxepine derivatives, potentially altering their function and triggering downstream effects .
Biochemical Pathways
Related compounds have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory activities, suggesting that they may influence pathways related to these processes .
Pharmacokinetics
The compound’s physical properties, such as its melting point and boiling point, can provide some insight into its potential bioavailability .
Result of Action
Related compounds have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory activities, suggesting that they may have similar effects .
properties
IUPAC Name |
1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-6-11-12(7-10(8)9(2)13)15-5-3-4-14-11/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEUSKOJOKJCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |
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